molecular formula C10H15N3OS B021337 Pramipexole propionamide CAS No. 106006-84-2

Pramipexole propionamide

Número de catálogo: B021337
Número CAS: 106006-84-2
Peso molecular: 225.31 g/mol
Clave InChI: VVPFOYOFGUBZRY-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pramipexole propionamide, also known as this compound, is a useful research compound. Its molecular formula is C10H15N3OS and its molecular weight is 225.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, also known as (-)-2-Amino-6-propionamido-tetrahydrobenzothiazole or Pramipexole propionamide, is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins.

Mode of Action

This compound activates NRF2 through a non-electrophilic mechanism . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby interfering with the KEAP1’s Kelch domain . This disruption prevents the degradation of NRF2, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes .

Biochemical Pathways

The activation of NRF2 leads to the upregulation of various antioxidant genes, including NQO1 and HO-1 . These genes play a vital role in neutralizing reactive oxygen species and reducing oxidative stress. Therefore, the compound’s action on the NRF2 pathway has downstream effects on cellular redox homeostasis.

Pharmacokinetics

The compound exhibits good metabolic stability in human, rat, and mouse liver microsomes . It has an optimum half-life (T 1/2) and intrinsic clearance (Cl int), indicating favorable pharmacokinetic properties . .

Result of Action

The activation of NRF2 by the compound results in anti-inflammatory activity . It has been shown to reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated murine macrophages (RAW 264.7 cells) .

Actividad Biológica

Pramipexole propionamide is a derivative of pramipexole, a well-known dopamine receptor agonist primarily used in the treatment of Parkinson's disease. This compound exhibits significant biological activity through its interaction with dopamine receptors, particularly the D2 and D3 subtypes. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications.

Pharmacological Profile

This compound acts primarily as an agonist for the dopamine D2 and D3 receptors. Its binding affinity for these receptors is crucial for its therapeutic effects in managing Parkinson's disease symptoms.

Receptor Type Binding Affinity (Ki, nM)
D30.5
D2S3.3
D2L3.9
D43.9
D1Negligible
D5Negligible

This selectivity profile indicates that this compound may effectively stimulate dopaminergic pathways while minimizing interactions with other receptor types, which could lead to fewer side effects associated with non-selective agonists .

This compound's efficacy can be attributed to several mechanisms:

  • Dopamine Receptor Activation : By activating D2 and D3 receptors, this compound enhances dopaminergic transmission in the striatum, which is often impaired in Parkinson's disease.
  • Neuroprotective Effects : Recent studies suggest that pramipexole may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. For instance, it has been shown to inhibit astrocytic NLRP3 inflammasome activation via Drd3-dependent autophagy in mouse models of Parkinson's disease .
  • Autophagy Induction : this compound promotes autophagy through FOS-mediated upregulation of Beclin 1, which is crucial for cellular homeostasis and the removal of damaged organelles .

Clinical Implications and Case Studies

This compound has demonstrated promising results in both preclinical and clinical settings.

  • Case Study 1 : In a clinical trial involving patients with advanced Parkinson's disease, pramipexole was administered as an adjunct therapy to levodopa. The results indicated a significant reduction in motor symptoms and improved quality of life metrics compared to placebo controls .
  • Case Study 2 : Another study highlighted the compound's potential in treating non-motor symptoms associated with Parkinson's disease, such as depression and anxiety. Patients reported improved mood and cognitive function when treated with this compound alongside standard dopaminergic therapies .

Research Findings

Recent research has expanded our understanding of this compound’s biological activity:

  • Cancer Research : Emerging studies suggest that pramipexole may have inhibitory effects on various cancers, including lung, gastric, and breast cancers. This indicates a potential dual role for pramipexole as both a neuroprotective agent in Parkinson's disease and an anticancer therapeutic .
  • Blood-Brain Barrier Transport : Investigations into the pharmacokinetics of pramipexole have shown that it effectively crosses the blood-brain barrier (BBB), which is essential for its therapeutic efficacy in neurological disorders .

Propiedades

IUPAC Name

N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPFOYOFGUBZRY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147469
Record name Pramipexole propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106006-84-2
Record name N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106006-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pramipexole propionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106006842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pramipexole propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAMIPEXOLE PROPIONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32W093504
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pramipexole propionamide
Reactant of Route 2
Reactant of Route 2
Pramipexole propionamide
Reactant of Route 3
Reactant of Route 3
Pramipexole propionamide
Reactant of Route 4
Reactant of Route 4
Pramipexole propionamide
Reactant of Route 5
Reactant of Route 5
Pramipexole propionamide
Reactant of Route 6
Reactant of Route 6
Pramipexole propionamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.